cis-4-Nonenal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

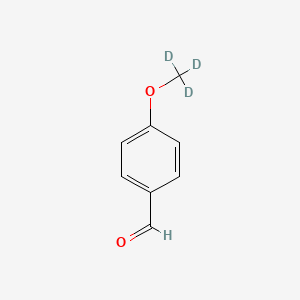

cis-4-Nonenal is an organic compound with the molecular formula C9H16O. It is a type of unsaturated aldehyde, specifically a nonenal, which is characterized by the presence of a double bond and an aldehyde group. This compound is known for its distinctive odor, often described as a grassy or cucumber-like smell. It is commonly found in aged human skin and is associated with the characteristic odor of aging.

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that cis-4-nonenal is a deuterated labeled compound , which suggests that it may be used as a tracer in biochemical research.

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the biochemical processes within the cell .

Biochemical Pathways

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Pharmacokinetics

It is known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

As a deuterated labeled compound, it is likely used in research to trace the effects of certain biochemical processes .

Action Environment

It is known that the compound is stable under room temperature conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: cis-4-Nonenal can be synthesized through various methods. One common approach involves the oxidation of cis-4-Nonene. The reaction typically uses oxidizing agents such as potassium permanganate or ozone under controlled conditions to achieve the desired aldehyde.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of octene, followed by isomerization and oxidation. This method allows for the large-scale production of the compound with high efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions: cis-4-Nonenal undergoes several types of chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in an aqueous or organic solvent.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.

Addition Reactions: Hydrogen (H2) with a palladium catalyst for hydrogenation.

Major Products Formed:

Oxidation: Nonanoic acid.

Reduction: cis-4-Nonenol.

Addition Reactions: Saturated aldehydes or alcohols, depending on the reagent used.

Applications De Recherche Scientifique

cis-4-Nonenal has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It is studied for its role in the aging process and its effects on human skin.

Medicine: Research is ongoing to understand its potential impact on age-related diseases and conditions.

Industry: It is used in the fragrance industry to create specific scents and in the food industry as a flavoring agent.

Comparaison Avec Des Composés Similaires

trans-4-Nonenal: Another isomer of 4-Nonenal with a different spatial arrangement of atoms.

6-Nonenal: An isomer with the double bond located at a different position in the carbon chain.

4-Hydroxy-2-Nonenal: A related compound with a hydroxyl group and an additional double bond.

Uniqueness of cis-4-Nonenal: this compound is unique due to its specific odor profile and its association with the aging process. Unlike its isomers, it is more commonly found in aged human skin and has been extensively studied for its role in age-related changes.

Propriétés

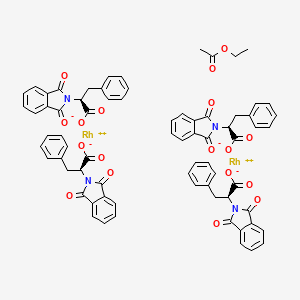

| { "Design of the Synthesis Pathway": "The synthesis of cis-4-Nonenal can be achieved through a multi-step process involving the oxidation of a primary alcohol and the formation of a double bond.", "Starting Materials": [ "1-Nonanol", "Sodium dichromate", "Sulfuric acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium sulfate" ], "Reaction": [ "1. Oxidation of 1-Nonanol with sodium dichromate and sulfuric acid to form 1-Nonanal", "2. Conversion of 1-Nonanal to cis-4-Nonenal through a Wittig reaction", "3. Preparation of the Wittig reagent by reacting triphenylphosphine with methanol and hydrochloric acid", "4. Addition of the Wittig reagent to 1-Nonanal in the presence of sodium hydroxide to form cis-4-Nonenal", "5. Purification of the product through extraction with sodium sulfate and distillation" ] } | |

Numéro CAS |

2277-15-8 |

Formule moléculaire |

C9H16O |

Poids moléculaire |

140.225 |

Pureté |

90% min. |

Synonymes |

cis-4-Nonenal |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.